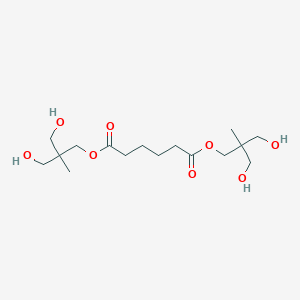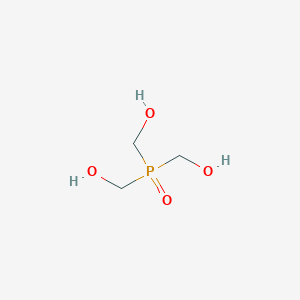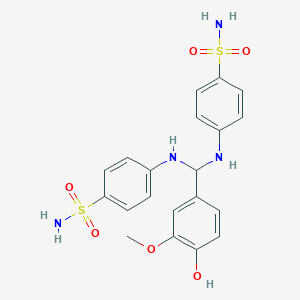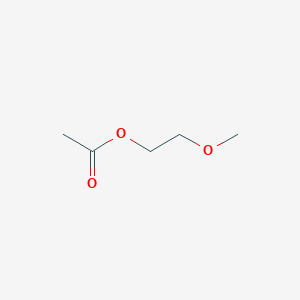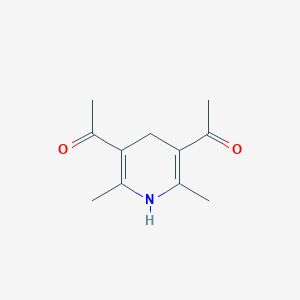
3,5-Diacetyl-1,4-dihydrolutidine
説明
Synthesis Analysis
DL1 and its derivatives have been synthesized through various methods. One study highlights the theoretical reaction mechanism of DL1 formation, employing ab initio molecular orbital methods to explore the reaction paths and barrier heights of H2O elimination, which is critical in the gas phase but proceeds in aqueous solutions as well (Teramae & Maruo, 2013).
Molecular Structure Analysis
The molecular structure of DL1 and related compounds has been analyzed through various methods, including X-ray crystallography. For example, an X-ray structure analysis of a pyrimidine nucleoside derivative showed the orientation of the nucleobase in relation to the sugar, offering insights into the structural dynamics of similar compounds (Suck, Saenger, Main, Germain, & Declercq, 1974).
Chemical Reactions and Properties
Several studies have explored the chemical reactions and properties of DL1. For instance, research into the photochemistry of DL1 derivatives revealed how irradiation under different atmospheres affects the aromatization of the ring, indicating the role of oxygen in these processes (Memarian, Sadeghi, Momeni, & Döpp, 2002).
Physical Properties Analysis
The physical properties of DL1, including its reactivity and stability under various conditions, have been a subject of study. One method for detecting and estimating the activity of alcohol oxidase by using DL1 as a chemical complex highlights its application in biochemical assays and its physical interaction with other substances (Venkatesagowda & Dekker, 2019).
Chemical Properties Analysis
The chemical properties of DL1, including its oxidation reactions and potential as a precursor for further chemical synthesis, have been thoroughly investigated. Research on the indirect determination of formaldehyde through the electrochemical oxidation of DL1 suggests novel applications for DL1 in analytical chemistry, demonstrating its selective reactivity and potential utility in detecting other compounds (Pinto, Rocha, Richter, Muñoz, & Silva, 2019).
科学的研究の応用
Reaction Mechanism Studies : It has been used to study reaction mechanisms, such as the formation process of 3,5-diacetyl-1,4-dihydrolutidine and related compounds, through molecular orbital methods (Teramae & Maruo, 2013).
Enzyme Activity Detection : This compound is integral in methods to detect and estimate the activity of enzymes like alcohol oxidase (AOX) in fungi. The method involves oxidation of methanol by AOX and subsequent interaction with acetylacetone, resulting in the formation of 3,5-diacetyl-1,4-dihydrolutidine (Venkatesagowda & Dekker, 2019).
Formaldehyde Determination : It's used in fluorometric procedures for determining formaldehyde, based on its reaction with acetylacetone and ammonia to form 3,5-diacetyl-1,4-dihydrolutidine. This method can measure very small amounts of formaldehyde (Belman, 1963).
Electrochemical Analysis : In electrochemical analyses, like voltammetry, 3,5-diacetyl-1,4-dihydrolutidine is used for the indirect determination of formaldehyde. The oxidation of this compound on a glassy-carbon electrode is a basis for formaldehyde detection (Pinto et al., 2019).
Glycine Analysis in Biological Fluids : This compound is utilized in automated methods for analyzing glycine in biological fluids. It's particularly valuable in detecting disorders associated with hyperglycinemia in newborn infants (Frazier & Summer, 1971).
Safety And Hazards
特性
IUPAC Name |
1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZAMKNXRDJWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diacetyl-1,4-dihydrolutidine | |
CAS RN |
1079-95-4 | |
| Record name | 3,5-Diacetyl-1,4-dihydrolutidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIACETYL-1,4-DIHYDROLUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414TNN4AH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



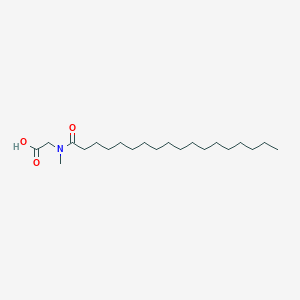
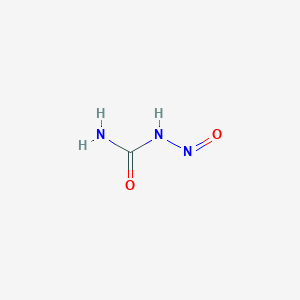
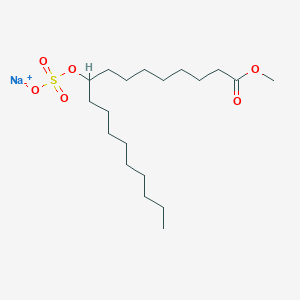
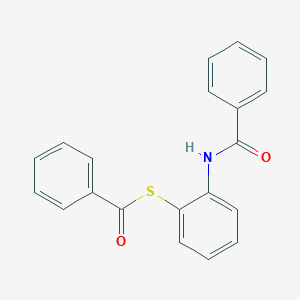
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
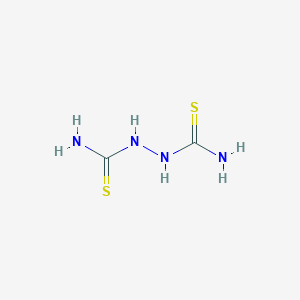
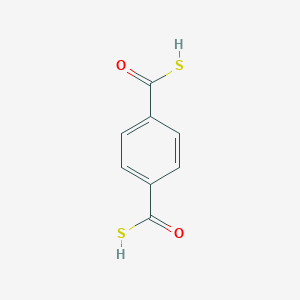
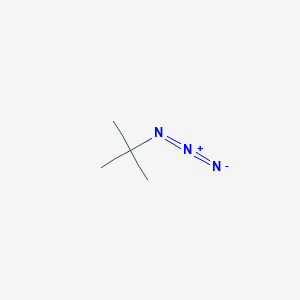
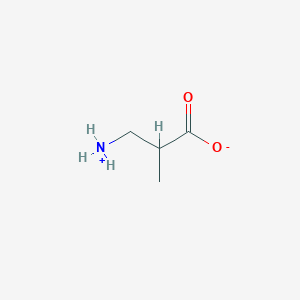
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
